N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide
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Overview
Description
N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized by reacting 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the sixth position of the benzothiadiazine ring through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached to the nitrogen atom of the benzothiadiazine ring via a nucleophilic substitution reaction using 4-ethylphenylamine.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, resulting in the formation of amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anticonvulsant agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby exerting its anticonvulsant effects. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to its antimicrobial or anticancer activities.
Comparison with Similar Compounds
N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic used in the treatment of hypertension and edema.
Hydrochlorothiazide: Another diuretic with similar uses as chlorothiazide.
Bendroflumethiazide: A thiazide diuretic used to treat high blood pressure and fluid retention.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiadiazine derivatives. The presence of the ethyl group and fluorine atom enhances its pharmacological profile, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-2-10-3-6-12(7-4-10)18-16(21)15-19-13-9-11(17)5-8-14(13)24(22,23)20-15/h3-9,15,19-20H,2H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCOJYPCIDPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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